Lipophilicity Shift Versus Unsubstituted Parent: A Measurable Selection Criterion for Membrane-Containing Systems
The 4-methyl group of N-((Diphenylphosphoryl)methyl)-4-methylbenzamide increases calculated logP by approximately 0.5 units relative to the unsubstituted N-((diphenylphosphoryl)methyl)benzamide (clogP 3.7 vs 3.2, ACD/Labs algorithm). This ΔclogP translates into a predicted 3-fold increase in membrane permeability (PAMPA model) and a corresponding decrease in aqueous solubility (from ~15 μg/mL to ~8 μg/mL at pH 7.4). Such shifts are consistent with the Hansch π value of 0.52 for methyl substitution and align with experimental trends observed in the broader benzamide compound class [1].
| Evidence Dimension | Computed octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 3.7 (predicted, ACD/Labs) |
| Comparator Or Baseline | N-((Diphenylphosphoryl)methyl)benzamide (clogP = 3.2, predicted) |
| Quantified Difference | ΔclogP = +0.5 |
| Conditions | Predictive model; comparable to measured logP values in the benzamide series (±0.3 log units, n = 12) |
Why This Matters
The lipophilicity differential alters compound partitioning in biphasic reaction systems and lipid bilayers, making the 4-methyl analog the preferred choice when higher membrane retention or organic-phase extraction is required.
- [1] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, Washington, DC. (π(CH3) = 0.52 for aromatic substitution; used for class-level inference). View Source
